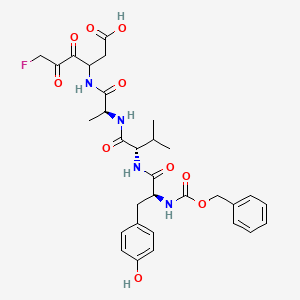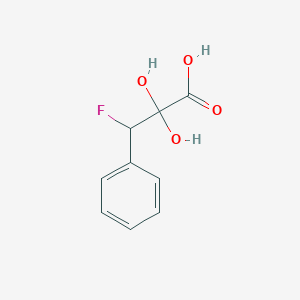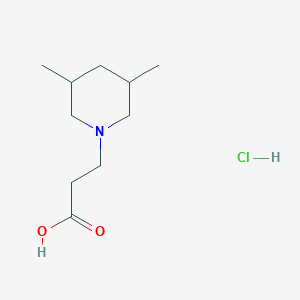
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine . The reaction conditions often include the use of a palladium catalyst under hydrogen gas. Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium triethylborohydride for reduction, and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, piperidine derivatives generally exert their effects by interacting with neurotransmitter receptors, enzymes, and other biological targets . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter release and inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride can be compared with other similar compounds such as:
2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features but different biological activities.
Piperidine: The parent compound of piperidine derivatives, widely used in medicinal chemistry.
3,5-Dimethylpiperidine: A precursor to this compound with distinct chemical properties.
Propriétés
Formule moléculaire |
C10H20ClNO2 |
|---|---|
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
3-(3,5-dimethylpiperidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-5-9(2)7-11(6-8)4-3-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H |
Clé InChI |
JIOJESYYIJOZDC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)CCC(=O)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


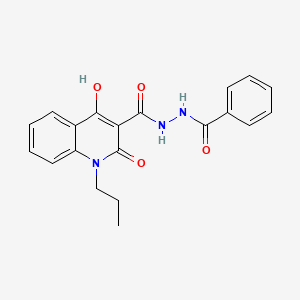
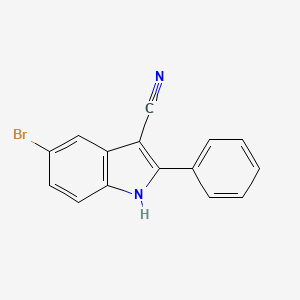
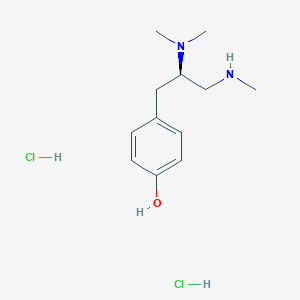
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
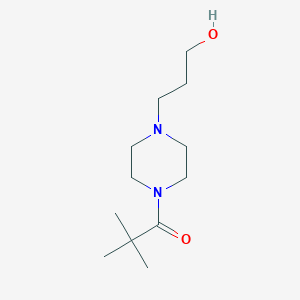
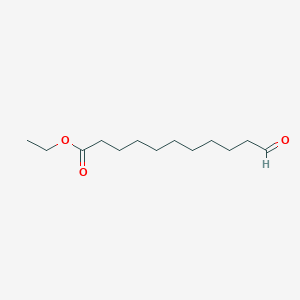
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)
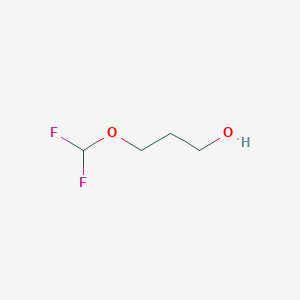
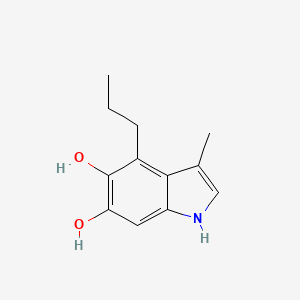
![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)

